N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Description
This compound features a conjugated enamide core with a 5-(4-bromophenyl)furan-2-yl moiety, a dimethylamino group at the 3-oxopropenamide position, and a 4-methyl-substituted benzamide. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the dimethylamino group contributes basicity and moderate hydrogen-bonding capacity.
Properties
Molecular Formula |
C23H21BrN2O3 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-15-4-6-17(7-5-15)22(27)25-20(23(28)26(2)3)14-19-12-13-21(29-19)16-8-10-18(24)11-9-16/h4-14H,1-3H3,(H,25,27)/b20-14- |
InChI Key |
GDDKGYJIZWLMIA-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps, including the formation of the furan ring, bromination, and the introduction of the dimethylamino group. Common synthetic methods include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine and a suitable activating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents on the Furan Ring
The 4-bromophenyl group in the target compound contrasts with related structures:
- 4-Methylphenyl (): The compound in substitutes the bromine with a methyl group, reducing steric hindrance and introducing electron-donating effects. This likely enhances solubility in nonpolar solvents compared to the brominated analog .
- 3-Chlorophenyl (): Replacing bromine with chlorine retains electron-withdrawing properties but reduces molecular weight (Cl: ~35.45 g/mol vs.
Amino Group Variations
The dimethylamino group in the target compound is compared to:
- Pyridinylmethylamino (): The pyridine ring introduces aromaticity and hydrogen-bonding capability via its nitrogen atom, which may enhance binding affinity in biological targets compared to the tertiary dimethylamino group .
Benzamide Substituents
The 4-methylbenzamide group differs from:
- 4-Methoxybenzamide (): Methoxy groups are stronger electron donors than methyl, which may shift electronic density on the benzamide ring, affecting reactivity or intermolecular interactions .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may stabilize the enamide’s conjugated system, enhancing UV absorption compared to methyl or chloro analogs .
- Hydrogen Bonding: Pyridinylmethylamino () and fluorobenzylamino () groups offer distinct H-bonding motifs, which could influence crystal packing or target binding, as discussed in Etter’s graph-set analysis .
- Solubility Trends: The dimethylamino group likely improves aqueous solubility relative to bulkier substituents (e.g., pyridinylmethylamino), though experimental data are absent in the provided evidence.
Biological Activity
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a furan ring, a bromophenyl substituent, and a benzamide moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.29 g/mol. Its IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Enhances reactivity and biological interactions. |
| Bromophenyl Group | Potential for halogen bonding, influencing binding affinity to biological targets. |
| Dimethylamino Group | Increases solubility and may enhance interaction with receptors. |
| Benzamide Moiety | Provides stability and potential for enzyme interactions. |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases, which are crucial in neurotransmission.
- Receptor Modulation : It may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Upon metabolic activation, it can generate ROS, leading to oxidative stress that may induce apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that this compound exhibits selective cytotoxicity against various tumor cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency.
Cholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes:
| Enzyme Type | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 157.31 |
| Butyrylcholinesterase (BChE) | 46.42 |
These results suggest that the compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic transmission through AChE inhibition.
1. Antitumor Activity Assessment
A study conducted on the efficacy of this compound against various cancer cell lines revealed:
- Methodology : The MTT assay was employed to assess cell viability post-treatment.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
2. Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress:
- Findings : The compound significantly reduced markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting a protective role against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
